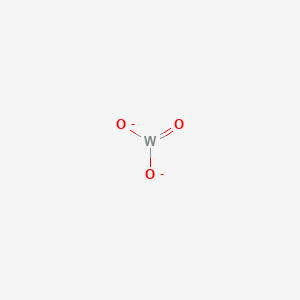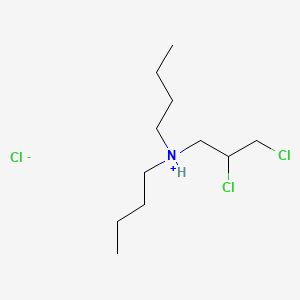![molecular formula C27H20N4 B13744597 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which is then subjected to solvothermal synthesis with metal ions like nickel, cobalt, or cadmium . The reaction conditions often include high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the compound’s structure.
科学的研究の応用
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other biologically relevant metal-containing structures.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure and reactivity make it a candidate for use in materials science, including the development of new polymers and advanced materials.
作用機序
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular pathways and reactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound has a similar structure but with different substitution patterns on the pyridine rings.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used as a ligand in metal complex formation.
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is unique due to its specific arrangement of pyridine rings and its ability to form stable complexes with a variety of metal ions. This versatility makes it particularly valuable in research and industrial applications.
特性
分子式 |
C27H20N4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-29-24)31-27(18-22)25-6-2-4-16-30-25/h1-18H,28H2 |
InChIキー |
QRSFMPAUATXILG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


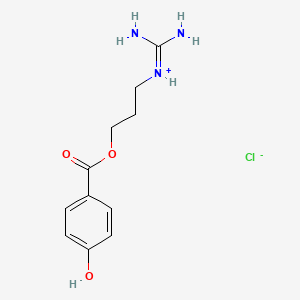
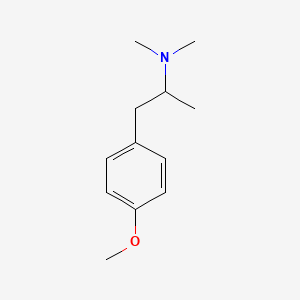
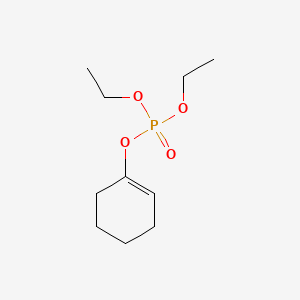
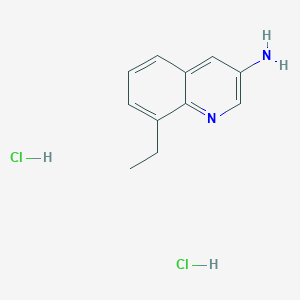
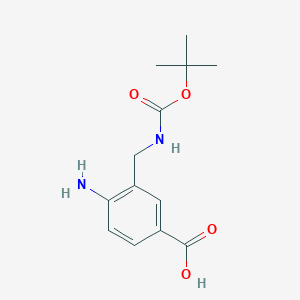

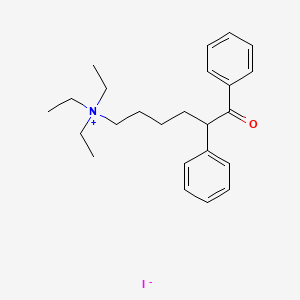


![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
